molecular formula C19H24N4O3S B2364354 N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide CAS No. 942651-79-8

N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide

Cat. No.: B2364354
CAS No.: 942651-79-8
M. Wt: 388.49
InChI Key: RPAJSWAMUUHNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide is a novel compound that has garnered attention due to its unique structural components and versatile applications. The compound features a combination of dimethylaminophenyl and dioxothiolan-cyclopropylpyrazol segments, imparting distinct chemical properties that make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide involves a multi-step process that requires careful control of reaction conditions:

  • Preparation of the Dimethylaminophenyl Intermediate: : This step involves the nitration of aniline followed by reduction to obtain 4-(dimethylamino)phenylamine.

  • Cyclization to Form the Pyrazole Ring: : React the intermediate with appropriate reagents to form the cyclopropylpyrazole core.

  • Attachment of the Dioxothiolan Moiety: : Incorporate the dioxothiolan group under controlled conditions to maintain the integrity of the compound.

  • Formation of the Carboxamide Linkage: : Couple the final structure with a carboxylate reagent to form the desired compound.

Industrial Production Methods

For industrial-scale production:

  • Optimize each synthetic step for yield and purity.

  • Employ continuous flow chemistry for scalable reactions.

  • Utilize green chemistry principles to minimize waste and enhance safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide can undergo several types of reactions:

  • Oxidation: : Alters the electronic properties by introducing oxygen atoms.

  • Reduction: : Converts nitro groups to amines, affecting the compound's reactivity.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate under acidic conditions.

  • Reduction: : Employing hydrogen gas with a palladium catalyst.

  • Substitution: : Utilizing nucleophilic reagents like halides or organometallic compounds.

Major Products

  • Oxidation: : Formation of oxides or hydroxylated derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Functionalized analogs with varying biological activities.

Scientific Research Applications

N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide is prominent in several fields:

  • Chemistry: : As a synthetic intermediate in complex organic syntheses.

  • Biology: : Investigation of its interaction with biomolecules.

  • Medicine: : Potential therapeutic uses due to its pharmacophore.

  • Industry: : As a building block in the synthesis of advanced materials.

Mechanism of Action

The compound exerts its effects through several pathways:

  • Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.

  • Pathways: : Influences signal transduction pathways, affecting cellular functions.

Comparison with Similar Compounds

N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide can be compared with other compounds such as:

  • N-[4-(dimethylamino)phenyl]benzamide: : Similar in structure but lacks the dioxothiolan-cyclopropylpyrazol moiety.

  • N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]carboxamide: : Missing the cyclopropyl group, resulting in different reactivity and biological activity.

Each of these variations showcases the uniqueness of the compound due to its distinct combination of functional groups and their resultant properties.

There you have it! A detailed exploration of N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-yl]carboxamide. Fascinating stuff, right?

Properties

IUPAC Name

5-cyclopropyl-N-[4-(dimethylamino)phenyl]-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-22(2)15-7-5-14(6-8-15)20-19(24)17-11-18(13-3-4-13)23(21-17)16-9-10-27(25,26)12-16/h5-8,11,13,16H,3-4,9-10,12H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAJSWAMUUHNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.